molecular formula C20H19N3 B1670156 Decussine CAS No. 75375-52-9

Decussine

Cat. No.: B1670156
CAS No.: 75375-52-9
M. Wt: 301.4 g/mol
InChI Key: CSRPMFCRBOSISJ-CYBMUJFWSA-N
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Preparation Methods

Chemical Reactions Analysis

Decussine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Decussine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its muscle-relaxant properties and potential therapeutic applications . Additionally, this compound and its derivatives have been investigated for their antifungal, antimycobacterial, and antiplasmodial activities . The compound’s unique structure also makes it a valuable subject for chemical and pharmacological research.

Mechanism of Action

The mechanism of action of decussine involves its interaction with specific molecular targets and pathways. It exerts its muscle-relaxant effect by modulating neurotransmitter release and inhibiting muscle contraction . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and ion channels in the nervous system.

Properties

CAS No.

75375-52-9

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

IUPAC Name

(20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),12,14(19),15,17-octaene

InChI

InChI=1S/C20H19N3/c1-13-17-12-21-9-7-14(17)11-19-20-16(8-10-22(19)2)15-5-3-4-6-18(15)23(13)20/h3-7,9,11-13H,8,10H2,1-2H3/t13-/m1/s1

InChI Key

CSRPMFCRBOSISJ-CYBMUJFWSA-N

SMILES

CC1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14

Isomeric SMILES

C[C@@H]1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14

Canonical SMILES

CC1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14

Appearance

Solid powder

75375-52-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17,13-dimethyl-5,6-dihydro-7H,13H-pyrido(4',3':6,5)azepino(1,2,3,-1,m)-beta-carboline
7,11,13a-Triazabenzo(5,6)cyclohepta(1,2,3-jk)fluorene, 5,6,7,13-tetrahydro-7,13-dimethyl-, (R)-
decussine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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